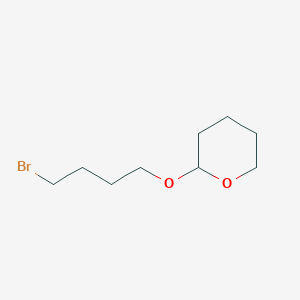

2-(4-Brombutoxy)tetrahydro-2H-pyran

Übersicht

Beschreibung

2-(4-Bromobutoxy)tetrahydro-2H-pyran is a compound of interest within the field of organic chemistry, particularly in the synthesis and application of heterocyclic compounds. Heterocyclic compounds like tetrahydro-2H-pyrans are crucial in various chemical syntheses due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives can involve several strategies, including reactions with iodine, Ru(II), Cu(I), and Hg(II) complexes. One example includes the synthesis and reactions of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran with these metals, demonstrating the versatility of pyran derivatives in coordination chemistry and synthesis (Singh et al., 2001).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and crystallography. For pyran derivatives, NMR and elemental analysis are used to characterize the compounds and their complexes. For example, the structure of RuCl2(p-cymene)·L1/L2 complexes was determined, highlighting the bonding through Te and the deshielding of CH2Te signals (Singh et al., 2001).

Chemical Reactions and Properties

The reactivity of 2-(4-Bromobutoxy)tetrahydro-2H-pyran derivatives towards pyrolysis, showing first-order kinetics and the effect of substituents on reaction rates, was studied. The gas-phase pyrolysis kinetics indicated that these compounds undergo homogenous, unimolecular reactions to yield phenols and dihydropyran, with the reaction's kinetics influenced by the substituents on the phenoxy ring (Álvarez-Aular et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the application potential of chemical compounds. While specific data on 2-(4-Bromobutoxy)tetrahydro-2H-pyran was not found, related pyran derivatives exhibit characteristics like high melting points, crystallinity, and solubility in various organic solvents, indicating the influence of molecular structure on these properties.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and functional group transformations, are essential for the application of 2-(4-Bromobutoxy)tetrahydro-2H-pyran derivatives. The synthesis of tetrahydrobenzo[b]pyran derivatives using green catalysts in water, for instance, highlights the advancements in developing environmentally friendly synthesis methods for these compounds, indicating their broad utility and adaptability in chemical synthesis (Mobinikhaledi & Fard, 2010).

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“2-(4-Brombutoxy)tetrahydro-2H-pyran” ist ein halogenierter Heterocyclus, der als Baustein in der organischen Synthese verwendet wird . Er kann zur Herstellung verschiedener anderer Verbindungen verwendet werden, was zur Entwicklung neuer Substanzen und Materialien beiträgt .

Produktion von 4-Bromphenol

“this compound” kann zur Herstellung von 4-Bromphenol bei einer Temperatur von 20 °C verwendet werden . 4-Bromphenol ist ein bromiertes Derivat von Phenol und hat verschiedene Anwendungen in der chemischen und pharmazeutischen Industrie .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with several hazard statements including H302, H315, H319, H332, and H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation .

Wirkmechanismus

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to create.

Mode of Action

As a building block in organic synthesis , its interaction with targets would depend on the specific reactions it is involved in.

Action Environment

The action, efficacy, and stability of 2-(4-Bromobutoxy)tetrahydro-2H-pyran can be influenced by various environmental factors. For instance, it should be stored in a freezer to maintain its stability . Additionally, it should be kept away from heat .

Biochemische Analyse

Biochemical Properties

2-(4-Bromobutoxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can be involved in the synthesis of other complex molecules through enzymatic reactions . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of 2-(4-Bromobutoxy)tetrahydro-2H-pyran on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interaction with specific receptors or signaling molecules . Additionally, it may alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 2-(4-Bromobutoxy)tetrahydro-2H-pyran exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Bromobutoxy)tetrahydro-2H-pyran in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound’s stability can be affected by various factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 2-(4-Bromobutoxy)tetrahydro-2H-pyran vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration. These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-(4-Bromobutoxy)tetrahydro-2H-pyran is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, the compound may influence metabolic flux, altering the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of 2-(4-Bromobutoxy)tetrahydro-2H-pyran within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall impact on the organism.

Subcellular Localization

The subcellular localization of 2-(4-Bromobutoxy)tetrahydro-2H-pyran is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Alternatively, it may be found in the nucleus, where it can affect gene expression and DNA replication.

Eigenschaften

IUPAC Name |

2-(4-bromobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXFQWZHKKEJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339827 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31608-22-7 | |

| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)